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molecular formula C14H21N3O B8305006 4-Amino-pyridine-2-carboxylic acid (4,4-dimethyl-cyclohexyl)-amide

4-Amino-pyridine-2-carboxylic acid (4,4-dimethyl-cyclohexyl)-amide

Cat. No. B8305006
M. Wt: 247.34 g/mol
InChI Key: WUQGIDUWKYSOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598190B2

Procedure details

To a mixture of 4-amino-pyridine-6-carboxylic acid (250 mg, 1.81 mmol) with TBTU (600 mg, 1.87 mmol) and TEA (1 mL, 7.2 mmol) in 4 mL DMF was added 4,4-dimethyl-cyclohexylamine (300 mg, 1.83 mmol) and the mixture stirred at ambient temperature for 1 h. Then the mixture was poured into water at 0° C. and stirred for 5 min. The precipitate was filtered off, washed with water and dried at 55° C.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
600 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([C:8]([OH:10])=O)[N:5]=[CH:4][CH:3]=1.CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F.[CH3:33][C:34]1([CH3:41])[CH2:39][CH2:38][CH:37]([NH2:40])[CH2:36][CH2:35]1.O>CN(C=O)C>[CH3:33][C:34]1([CH3:41])[CH2:39][CH2:38][CH:37]([NH:40][C:8]([C:6]2[CH:7]=[C:2]([NH2:1])[CH:3]=[CH:4][N:5]=2)=[O:10])[CH2:36][CH2:35]1 |f:1.2|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
NC1=CC=NC(=C1)C(=O)O
Name
Quantity
600 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
Name
TEA
Quantity
1 mL
Type
reactant
Smiles
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
CC1(CCC(CC1)N)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at ambient temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 55° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1(CCC(CC1)NC(=O)C1=NC=CC(=C1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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